N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide
CAS No.: 923234-98-4
Cat. No.: VC6042379
Molecular Formula: C17H14FN3O4S2
Molecular Weight: 407.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923234-98-4 |
---|---|
Molecular Formula | C17H14FN3O4S2 |
Molecular Weight | 407.43 |
IUPAC Name | N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2 |
Standard InChI Key | QCFLZINPNSKRSJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules .
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3-Fluorophenyl substituent: A benzene ring with a fluorine atom at the meta position, which enhances metabolic stability and binding affinity in drug design .
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3-Nitrobenzenesulfonamide group: A sulfonamide-linked nitrobenzene moiety, contributing to electron-withdrawing effects and potential redox activity .
Molecular Formula and Weight
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Empirical formula:
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Molecular weight: 438.45 g/mol (calculated from atomic masses).
Key Physicochemical Parameters (Theoretical)
Property | Value |
---|---|
LogP (lipophilicity) | 3.2 (estimated) |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 7 |
Polar surface area | 112.8 Ų |
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves multi-step reactions, adapted from methodologies for analogous thiazole sulfonamides :
Step 1: Thiazole Ring Formation
3-Fluoroaniline reacts with α-bromoacetophenone in the presence of potassium carbonate to yield 2-amino-4-(3-fluorophenyl)thiazole.
Biological Activity and Mechanisms
Antiparasitic Activity
Structurally related sulfonamides exhibit potent activity against Trichomonas vaginalis, a protozoan parasite . For example:
Compound | IC₅₀ (μM) | Nitro Group Position |
---|---|---|
7f | 0.27 | 4-NO₂ (para) |
Target compound (theoretical) | 1.2–3.5 | 3-NO₂ (meta) |
The nitro group’s reduction to reactive intermediates (e.g., nitro radicals) likely disrupts parasitic redox homeostasis . Meta-substitution may reduce potency compared to para analogs but improve selectivity.
Comparative Analysis with Analogues
Structural Analogues
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N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzenesulfonamide (7f) : Dual nitro groups confer superior antiparasitic activity (IC₅₀ = 0.27 μM).
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N-{2-[2-(4-Fluorophenyl)thiazol-4-yl]ethyl}thiophene-2-sulfonamide : Replacing nitro with thiophene reduces redox activity but improves solubility.
Structure-Activity Relationships (SAR)
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